Product packaging for Isoxanthopterin(Cat. No.:CAS No. 529-69-1)

Isoxanthopterin

Cat. No.: B600526
CAS No.: 529-69-1
M. Wt: 179.14 g/mol
InChI Key: GLKCOBIIZKYKFN-UHFFFAOYSA-N
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Description

Isoxanthopterin (C~6~H~5~N~5~O~2~) is a naturally occurring pteridine derivative that serves as a significant compound in biochemical and clinical research. Its primary research value lies in its application as a biomarker in the study of pterin metabolic pathways and oxidative stress. In clinical research settings, this compound has been identified as a valuable marker to improve the accuracy of differential diagnosis for hyperphenylalaninemia, particularly in identifying 6-pyruvoyltetrahydropterin synthase deficiency (PTPSD) . Furthermore, recent studies highlight its role as an indicator of xanthine oxidase (XO) activity, which is associated with oxidative stress and endothelial dysfunction, for example, in research concerning type 1 diabetes . The enzymatic deamination of this compound is catalyzed by specific members of the amidohydrolase superfamily . From a biochemical perspective, in vitro studies have suggested that this compound can interfere with the synthesis of ribosomal RNA and DNA, indicating a potential mechanism of action through interaction with nucleic acids . This product is intended for research purposes only and is not for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N5O2 B600526 Isoxanthopterin CAS No. 529-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,8-dihydropteridine-4,7-dione
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InChI

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H,(H4,7,9,10,11,12,13)
Source PubChem
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InChI Key

GLKCOBIIZKYKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC1=O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200949
Record name 2-Amino-4,7(1H,8H)-pteridinedione
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Molecular Weight

179.14 g/mol
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Physical Description

Solid
Record name Isoxanthopterin
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Solubility

0.005 mg/mL
Record name Isoxanthopterin
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CAS No.

529-69-1
Record name Isoxanthopterin
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Record name 2-Amino-4,7(1H,8H)-pteridinedione
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Biosynthesis and Metabolic Pathways of Isoxanthopterin

De Novo Biosynthesis Routes

The primary de novo synthesis of isoxanthopterin involves the enzymatic modification of precursor pteridine (B1203161) molecules. This process is a convergence point for several metabolic streams, highlighting the compound's role as a downstream metabolite.

This compound is directly synthesized from two main precursors: pterin (B48896) and 7-oxobiopterin. nih.govresearchgate.net Pterin serves as a fundamental building block. Its own formation often begins with 7,8-dihydropterin (B103510), which is oxidized by the enzyme dihydropterin oxidase to yield pterin. mdpi.comnih.gov

Alternatively, this compound can be produced from 7-oxobiopterin. nih.govresearchgate.net This precursor is a catabolic product derived from the essential cofactor tetrahydrobiopterin (B1682763) (BH4) and its derivatives, placing this compound synthesis within the broader context of pteridine cofactor degradation. foodb.cahmdb.ca For instance, in zebrafish, sepiapterin (B94604) can serve as a precursor for 7-oxobiopterin, which is then further catabolized to this compound. nih.govresearchgate.net

The critical enzymatic step in the formation of this compound from pterin is catalyzed by xanthine (B1682287) dehydrogenase (XDH), also known as xanthine oxidoreductase (XOR). foodb.canih.gov This enzyme, a complex molybdenum-containing flavoprotein, facilitates the hydroxylation of pterin at the 7-position of the pteridine ring, resulting in the formation of this compound. mdpi.commdpi.com The enzyme can function as a dehydrogenase using NAD+ as an electron acceptor or as an oxidase using molecular oxygen. nih.govebi.ac.uk This conversion is a well-documented function of XDH/XOR in organisms ranging from insects to mammals. mdpi.comfoodb.cathegoodscentscompany.com In Drosophila melanogaster, the gene responsible for encoding XDH is the rosy locus. mdpi.com

Table 1: Key Enzymes in this compound Biosynthesis
EnzymeSubstrate(s)ProductMetabolic Role
Dihydropterin Oxidase7,8-DihydropterinPterinGenerates the direct precursor for XDH-mediated conversion. mdpi.comnih.gov
Xanthine Dehydrogenase/Oxidase (XDH/XOR)Pterin, 7,8-DihydropterinThis compound, Xanthopterin (B1683600)Catalyzes the key hydroxylation step to form this compound and other pteridines. mdpi.comresearchgate.net

Role of Pterin and 7-Oxobiopterin as Precursors

Interconversion with Other Pteridines

The metabolism of this compound is closely linked with that of other pteridine compounds, including those involved in pigmentation and those derived from essential vitamins like folate.

This compound shares a common precursor and a key biosynthetic enzyme with xanthopterin and leucopterin, placing them in direct metabolic competition. The enzyme xanthine dehydrogenase (XDH) acts on the common precursor 7,8-dihydropterin. mdpi.com Depending on the position of hydroxylation, different products are formed:

Hydroxylation at position 7 (after oxidation of 7,8-dihydropterin to pterin) yields This compound . mdpi.comresearchgate.net

Hydroxylation at position 6 yields xanthopterin . mdpi.com

This metabolic branch point suggests that the relative synthesis of these compounds could be regulated by factors such as enzyme isoform specificity or substrate availability in different tissues. mdpi.com Leucopterin, a white pigment found in the wings of some butterflies, is a derivative of xanthopterin. mdpi.comroyalsocietypublishing.org

Table 2: Divergent Pathways from 7,8-Dihydropterin
Common PrecursorEnzymeHydroxylation PositionFinal Product
7,8-DihydropterinXanthine Dehydrogenase (XDH)Position 7 (via Pterin)This compound mdpi.com
Position 6Xanthopterin mdpi.com

There is a well-documented metabolic link between folic acid (a vitamin from the B complex) and the synthesis of this compound. Folic acid can be metabolized into a series of pteridine derivatives. nih.govresearchgate.net This pathway involves the conversion of folic acid to intermediates such as 6-formylpterin (B158403) and 6-carboxypterin, which are subsequently converted to pterin. nih.govresearchgate.net This pterin, derived from folate degradation, can then enter the biosynthetic route to this compound via the action of XDH/XOR. nih.gov

Furthermore, the broader pteridine biosynthetic pathway, which generates the essential cofactor tetrahydrobiopterin (BH4), is metabolically linked. BH4 synthesis begins with guanosine (B1672433) triphosphate (GTP) and its salvage pathway involves dihydrofolate reductase, a key enzyme in folate metabolism. mdpi.commdpi.comwikipedia.org this compound is recognized as a product of the degradation pathway of BH4, linking the metabolism of this essential cofactor back to this compound formation. foodb.cahmdb.ca

Relationship with Xanthopterin and Leucopterin

Degradation and Excretion Pathways

Once formed, this compound is not metabolically inert. It can be further processed or directly excreted. In many organisms, this compound itself is considered a final excretory product and is commonly found in urine. foodb.cahmdb.cathegoodscentscompany.com In insects, it has been proposed to function as a "storage-excretion" molecule for nitrogen. mdpi.com

However, specific degradation pathways also exist. This compound can be catabolized to 2,4,7-trioxopteridine. nih.govresearchgate.netzoores.ac.cn Another documented route involves the enzyme this compound deaminase, which catalyzes the deamination of this compound. nih.gov This reaction can lead to the formation of compounds like isoxantholumazine (also known as violapterin) in insects or 7-oxylumazine. mdpi.com An enzyme from Agrobacterium radiobacter has also been shown to deaminate this compound, suggesting this degradation step occurs across different domains of life. nih.gov

Formation of Isoxantholumazine by this compound Deaminase

This compound can be metabolically converted to isoxantholumazine, a compound also known as violapterin. mdpi.comnih.gov This transformation is a deamination reaction catalyzed by the specific enzyme this compound deaminase (IPDA). nih.govnih.gov The enzyme facilitates the hydrolytic removal of the amino group from the this compound molecule, resulting in the formation of isoxantholumazine (also referred to as 7-oxylumazine) and ammonia. nih.govresearchgate.net

Research has demonstrated that this compound deaminase exhibits high specificity for this compound as its substrate and does not act on other pterins, such as 7,8-dihydropterin. nih.gov The reaction has been verified using UV/vis spectroscopy, where the characteristic absorbance maxima of this compound shift upon enzymatic action to match the spectrum of 7-oxylumazine. nih.gov This metabolic step is considered a key "switch" in the pteridine pathway in certain organisms. mdpi.comnih.gov

The presence of this metabolic conversion is not universal across all insects. Isoxantholumazine is found in insects belonging to the orders Lepidoptera (butterflies and moths) and Hemiptera, but it is notably absent in Drosophila. mdpi.comnih.gov The enzyme itself has been identified and characterized in various microorganisms. nih.gov

EnzymeSubstrateProductOrganism Examples
This compound Deaminase (IPDA)This compoundIsoxantholumazine (Violapterin)Lepidoptera, Hemiptera, various microorganisms

Proposed Role as a Nitrogen "Storage–Excretion" Form in Insects

A significant hypothesis regarding the function of this compound in insects is its role as a compound for "storage-excretion" of nitrogen. mdpi.comnih.gov This theory is supported by several lines of evidence. Unlike other pteridines that function as screening pigments in the eyes, this compound is typically found in other parts of the insect body, such as the testis sheath in Drosophila melanogaster. mdpi.com Furthermore, its accumulation is not synchronized with the development of eye pigments. mdpi.comnih.gov

The compound's ubiquity across many insect species, combined with its specific body localization, suggests a more general metabolic function beyond pigmentation. mdpi.comnih.gov Insects must manage nitrogenous waste, often in environments where water conservation is critical. ias.ac.in Uric acid is the primary nitrogenous excretory product for most terrestrial insects, valued for its low solubility and high nitrogen content. ias.ac.inbiologists.com However, pteridines like this compound represent another class of nitrogen-containing compounds that can be synthesized and stored. biologists.com

In the family Pieridae (a group of butterflies), pteridines account for a substantial portion (14%) of the total highly oxidized nitrogen produced. biologists.com These insects tend to store the majority of these pteridines, primarily in the cuticular scales of the adult wings, rather than excreting them. biologists.com This irreversible storage contrasts with other insects like Vanessa io, which excrete a significant portion of their pupal pteridines. biologists.com The management of these nitrogenous compounds, including whether they are stored or excreted, appears to be a key aspect of insect metabolism and physiology. biologists.comcapes.gov.brdntb.gov.ua

Compound ClassPrimary Function in Nitrogen MetabolismCommon Fate in Insects
Purines (e.g., Uric Acid, Xanthine)Primary nitrogenous waste productExcreted or stored in the fat body. biologists.com
Pteridines (e.g., this compound)Proposed "storage-excretion" of nitrogenStored (e.g., in wing scales of Pieridae) or excreted in small amounts. biologists.com

Excretion Patterns in Biological Fluids

This compound is a pteridine that is normally present and excreted in the biological fluids of various organisms, including plasma and urine. hmdb.cathegoodscentscompany.com The pattern and concentration of excreted pteridines can vary significantly and may serve as a diagnostic indicator for different species, tissues, and certain disease states. hmdb.cathegoodscentscompany.com

Studies have monitored the urinary excretion of this compound and other pteridines in different contexts. In humans, research has compared excretion levels between healthy individuals and patients with malignant diseases. capes.gov.br One study found a significant decrease in the urinary excretion of this compound in cancer patients compared to control subjects, suggesting an imbalance in pteridine metabolism associated with malignancy. capes.gov.br Conversely, another study focusing on stomach cancer patients reported a significantly elevated level of this compound in their urine. researchgate.net

In animal studies, rats with inherited retinal dystrophy were observed to have elevated this compound excretion in their urine compared to healthy rats. apexbt.com The measurement of pteridines in bodily fluids is often accomplished using methods like high-performance liquid chromatography (HPLC) or synchronous fluorescence spectroscopy. capes.gov.brresearchgate.net These analyses show that while the excretion of some pterins may be correlated, others appear to vary independently, creating a unique pattern of excretion. hmdb.cacapes.gov.br

Biological FluidOrganismConditionObserved this compound Excretion Pattern
UrineHumanCancer (general)Significant decrease compared to controls. capes.gov.br
UrineHumanStomach CancerSignificant increase compared to controls. researchgate.net
UrineRatInherited Retinal DystrophyElevated excretion compared to healthy rats. apexbt.com
Plasma, UrineHumanGeneralNormally present; pattern can be diagnostic. hmdb.ca

Molecular Interactions and Biological Functions of Isoxanthopterin

Interaction with Nucleic Acids

Isoxanthopterin exhibits significant interactions with nucleic acids, which forms the basis for many of its biological activities.

This compound is recognized as an analog of the nucleic acid base guanine (B1146940). caymanchem.comcaymanchem.com This structural similarity allows it to interact with and be incorporated into nucleic acid structures. Methylated derivatives of this compound, such as 6-methyl this compound (6-MI), are fluorescent and serve as valuable tools for studying the structure and dynamics of DNA and RNA. caymanchem.comoup.comresearchgate.net 6-MI can form Watson-Crick base pairs with cytosine when it replaces guanine in a DNA or RNA strand. oup.com The spectroscopic properties of 6-MI are sensitive to its local environment, providing insights into the conformation of nucleic acids. oup.comnih.gov

As a guanine analog, this compound can interfere with the synthesis of both RNA and DNA. caymanchem.comcaymanchem.comapexbt.com This interference is a key aspect of its biological effects. Research has shown that this compound can inhibit the synthesis of ribosomal RNA (rRNA) and, to some extent, soluble RNA and DNA. apexbt.com This inhibitory action was observed in developing eggs of the milkweed bug, Oncopeltus fasciatus, where the incorporation of radioactive uridine (B1682114) and thymidine (B127349) into rRNA and DNA was reduced in the presence of this compound. apexbt.com The proposed mechanism for this inhibition is a direct interaction between this compound and the nucleic acid, most likely DNA. apexbt.com

In vitro studies have provided further evidence for the direct interaction between this compound and DNA. caymanchem.comcaymanchem.comnih.gov These studies have been instrumental in understanding the nature of this interaction. While the specific details of the binding and the conformational changes induced are complex and subject to ongoing research, the interaction is significant enough to affect fundamental cellular processes. nih.govpnas.org

Interference with RNA and DNA Synthesis

Role in Cell Biology

The interactions of this compound with nucleic acids translate into observable effects on cell behavior, including the inhibition of cell growth and participation in immune responses.

This compound has been shown to inhibit cell proliferation. caymanchem.comcaymanchem.com This effect is a direct consequence of its interference with DNA and RNA synthesis, which are essential for cell division. Studies have demonstrated that this compound can decrease the growth rate of various cell lines. researchgate.net For instance, in a lymphoid cell line (LS-2), this compound was found to inhibit cell proliferation. nih.gov Cells exposed to maximum inhibitory concentrations of this compound maintained their initial rate of thymidine incorporation for about 40 hours but did not enter the logarithmic growth phase. nih.gov

Pteridines, including this compound, play a regulatory role in the activation of lymphocytes. nih.gov While some pterin (B48896) derivatives act as costimulators for lymphocyte activation, this compound, along with xanthopterin (B1683600), acts as an inhibitor. nih.gov The inhibitory effect of this compound on lymphocyte proliferation was observed in serum-free medium. nih.gov This is because this compound can be bound by alpha-acid glycoprotein (B1211001) present in serum, which neutralizes its inhibitory effect. nih.gov These findings suggest that pteridines like this compound are not just metabolic byproducts but are actively involved in modulating the immune response, fulfilling criteria for lymphokines. nih.gov

Cytotoxicity in Mammalian Cell Lines

Studies have been conducted to determine the cytotoxic effects of this compound on mammalian cancer cell lines. In one such study, the human mammary carcinoma MCF-7 cell line was exposed to this compound at concentrations ranging from 7.8 to 500 microM. researchgate.netnih.gov The viability of the cells was measured using the MTS assay. researchgate.netnih.gov The results indicated that this compound exhibited a cytotoxic effect on the MCF-7 cells, with a calculated IC50 (half-maximal inhibitory concentration) of 103+/-9 microM. researchgate.netnih.gov

Another study investigated the effects of this compound on various embryo- and melanoma-derived cell lines. researchgate.net It was observed that this compound caused a dose-dependent decrease in the growth rate of these cells. researchgate.net While biopterin, another pteridine (B1203161), showed no effect, both this compound and xanthopterin were found to inhibit cell growth as their concentrations increased. researchgate.net

Cell LineCompoundConcentration Range (µM)Observed EffectIC50 (µM)
MCF-7 (Human Mammary Carcinoma)This compound7.8 - 500Decreased cell viability103 ± 9
Embryo and Melanoma-derived cell linesThis compound1 - 100Decreased cell growth rateNot specified

Pigmentation and Optical Functions

Role in Insect Pigmentation (e.g., Wing and Eye Coloration)

Pteridines, including this compound, were first identified as pigments in insects, particularly in the wings of butterflies and in the coloration of insect eyes and bodies. mdpi.comnih.govresearchgate.net this compound itself is a colorless compound that exhibits violet fluorescence. mdpi.comresearchgate.net While it is not a screening pigment in the eyes of Drosophila melanogaster, it is found in other parts of the body, such as the testis sheath. mdpi.com In many insects, pterins play a crucial role as screening pigments in the compound eyes, where they are located in the ommatidia along with ommochromes to help regulate the light that reaches the visual pigments, thereby also contributing to the eye's color. nih.gov

The accumulation of this compound is not always synchronized with the pteridines in the eyes, which has led to the suggestion that it may serve as a form of "storage-excretion" for nitrogen in insects. mdpi.com In some butterflies, such as Vanessa io, this compound has been identified, along with other pteridines, and is considered to be of quantitative significance. biologists.com The presence of pteridines like this compound in the cuticular wing scales of some butterfly species, such as those in the family Pieridae, is substantial, representing a significant portion of the insect's oxidized nitrogen. biologists.com

Crystalline this compound as a Biogenic Reflector in Decapod Crustacean Eyes

In the eyes of certain decapod crustaceans, such as shrimp, lobsters, and prawns, crystalline this compound serves a critical optical function as a biogenic reflector. researchgate.netbiorxiv.org These animals possess reflecting superposition compound eyes, which are composed of thousands of square-faceted units called ommatidia. researchgate.netbiorxiv.org Within these eyes, this compound crystals form both the distal mirror, which reflects light from multiple ommatidia onto the retina's photosensitive elements (rhabdoms), and the tapetum, a second reflector located beneath the retina that back-scatters dispersed light onto the rhabdoms to enhance light capture. researchgate.netbiorxiv.org

The distal mirror is comprised of three to four layers of sparse, plate-like nanocrystals of this compound. researchgate.netbiorxiv.org The tapetum, on the other hand, is a diffuse reflector made of hollow nanoparticles constructed from concentric lamellae of these crystals. researchgate.netbiorxiv.org This use of this compound as a reflector is a departure from its role as a light-absorbing pigment in other biological systems. acs.orgweizmann.ac.il

Mechanisms of Biogenic Light Reflection and Optical Anisotropy

The effectiveness of this compound as a biogenic reflector stems from its crystal structure and resulting optical properties. The crystal structure of this compound features extended hydrogen-bonded layers of molecules. researchgate.netbiorxiv.org This arrangement leads to a remarkably high calculated refractive index of approximately 1.96 in the plane of the hydrogen bonds, making this compound an ideal material for reflection. researchgate.netbiorxiv.org

The optical anisotropy of this compound crystals is significant, with calculations based on density functional theory indicating refractive indices of n1 = 1.90, n2 = 2.02, and n3 = 1.4. researchgate.net In the spherical nanoparticles of the tapetum, the crystalline plates are arranged so that the crystal direction with the lowest refractive index is always oriented along the radial direction. researchgate.net This specific organization of the nanoplates into concentric lamellae within the nanoparticles results in spherulitic birefringence, which significantly enhances the back-scattering of light. weizmann.ac.ilresearchgate.net The morphology of the biogenic this compound crystals, which are thin plates extended parallel to the hydrogen-bonded planes, is optimized for reflectivity in the direction of incoming light. researchgate.net

Optical PropertyValueSignificance
Calculated Refractive Index (in H-bonded plane)~1.96Ideal for efficient light reflection. researchgate.netbiorxiv.org
Refractive Indices (calculated via DFT)n1=1.90, n2=2.02, n3=1.4Demonstrates high optical anisotropy. researchgate.net

Involvement in Oxidative Stress Response

This compound as a Marker for Reactive Oxygen Species (ROS) Levels

While not a direct measure, this compound levels can be an indicator of cellular processes that also generate reactive oxygen species (ROS). The enzyme xanthine (B1682287) oxidase is involved in the production of both this compound and ROS. ryudai2nai.comnih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates. frontiersin.orgthermofisher.com The measurement of stable by-products of processes that also involve ROS can serve as an indirect marker for oxidative stress. nih.govfrontiersin.org Therefore, the concentration of this compound may correlate with the activity of xanthine oxidase, an enzyme known to be a source of ROS. ryudai2nai.comnih.gov


Correlation with Xanthine Oxidase Activity and Oxidative Stress Biomarkers

This compound is a direct, fluorescent product resulting from the enzymatic conversion of pterin by xanthine oxidase (XO). nih.govphysiology.org This relationship positions this compound as a key indicator of XO activity. The generation of reactive oxygen species (ROS) is an intrinsic part of the reactions catalyzed by xanthine oxidase, particularly in its oxidase form which utilizes molecular oxygen as an electron acceptor. physiology.org Consequently, changes in this compound levels can represent both the enzymatic activity of xanthine oxidase and the resultant superoxide (B77818) formation, making it a valuable biomarker for oxidative stress. nih.gov Research across various pathological conditions has established a strong correlation between elevated this compound concentrations, particularly in urine (U-IXP), and increased oxidative stress.

Detailed research findings have solidified the role of this compound as a biomarker for conditions where xanthine oxidase-mediated oxidative stress is a contributing factor.

Duchenne Muscular Dystrophy (DMD): Studies have demonstrated that xanthine oxidase is hyperactive in Duchenne muscular dystrophy. nih.govinstitut-myologie.org Patients with DMD exhibit significantly higher levels of urinary this compound compared to age-matched controls and patients with the milder Becker muscular dystrophy (BMD). nih.govjax.org This elevation is linked to the disease's progression, with non-ambulant patients showing higher concentrations than ambulant ones. nih.gov Furthermore, physical exertion, such as a six-minute walk test, leads to increased urinary this compound in ambulatory DMD patients. nih.govinstitut-myologie.org Animal models of DMD (mdx mice) corroborate these findings, showing elevated baseline U-IXP which increases further with treadmill exercise. nih.govjax.org The direct link to XO activity was confirmed as the administration of the xanthine oxidase inhibitor, allopurinol, prevented the exercise-induced rise in this compound. nih.govinstitut-myologie.orgjax.org To further confirm the state of elevated oxidative stress, another biomarker, ortho-tyrosine (produced by the oxidation of tyrosine by hydroxyl radicals), was also found to be elevated in the urine of both humans and mice deficient in dystrophin. nih.gov

Cardiovascular Diseases: In the context of heart failure, urinary this compound has emerged as a significant prognostic marker. jst.go.jpnih.gov Patients admitted for decompensated heart failure with higher U-IXP concentrations on admission faced a greater risk of cardiovascular death or subsequent readmission for heart failure. jst.go.jpnih.govjst.go.jp One study identified that a high U-IXP level was an independent predictor of adverse outcomes. jst.go.jp The proposed mechanism involves the conversion of xanthine dehydrogenase to the ROS-generating xanthine oxidase form in response to stimuli like hypoxia, leading to enhanced ROS production in local tissues. jst.go.jpjst.go.jp

Similarly, in atrial fibrillation, elevated urinary this compound is associated with a higher recurrence of atrial tachyarrhythmias following catheter ablation. nih.govnih.gov Baseline U-IXP was found to be an independent predictor for the recurrence of these arrhythmias, highlighting its utility in risk stratifying patients. nih.govnih.gov

Metabolic and Other Conditions: Research in patients with type 2 diabetes mellitus and metabolic syndrome has shown that plasma xanthine oxidase activity, measured via the conversion of pterin to this compound, correlates with markers of insulin (B600854) resistance and liver dysfunction. nih.gov Interestingly, this correlation with plasma XO activity was present even when serum uric acid levels, the downstream product of the same enzyme, did not show a similar association. nih.gov This suggests that this compound may offer a more direct assessment of the ROS-generating activity of xanthine oxidase than uric acid. nih.gov Studies have also noted an age-related increase in xanthine oxidase activity in human plasma and various rat tissues, suggesting a role in vascular aging. researchgate.net

The following tables summarize key research findings on the correlation between urinary this compound and disease states.

Table 1: Urinary this compound Levels in Duchenne Muscular Dystrophy

Patient/Model Group Urinary this compound/Creatinine (μmol/mol) Comparison Group Finding Reference
DMD Patients 251 ± 25 Age-Matched Controls Significantly elevated (Control: 131 ± 11) nih.gov
DMD Patients (Age-Matched) Significantly Higher Becker Muscular Dystrophy (BMD) Patients Indicates correlation with disease severity nih.govinstitut-myologie.org
Mdx Mice Greater than Wildtype Wildtype Mice Confirms elevation in animal model nih.govjax.org

Table 2: Urinary this compound as a Prognostic Marker in Cardiovascular Disease

Disease Patient Cohort Key Finding Cut-off Value / Hazard Ratio (HR) Reference
Heart Failure 42 patients with decompensated heart failure High U-IXP on admission was an independent predictor of cardiovascular death or heart failure readmission. Cut-off: 0.93 μmol/g Creatinine; Cumulative Incidence: 71% (High U-IXP) vs. 16% (Low U-IXP) jst.go.jp

Enzymology of Isoxanthopterin

Xanthine (B1682287) Dehydrogenase (XDH) / Xanthine Oxidase (XOR)

Xanthine dehydrogenase (XDH) and its proteolytically or conformationally modified form, xanthine oxidase (XOR), are complex metalloflavoproteins that play a crucial role in purine (B94841) catabolism. researchgate.netpnas.org These enzymes catalyze the hydroxylation of a variety of substrates, including purines, pterins, and aldehydes. researchgate.netpnas.org Each subunit of the homodimeric enzyme contains a molybdopterin cofactor, a flavin adenine (B156593) dinucleotide (FAD), and two distinct iron-sulfur centers. pnas.orgohiolink.edu The oxidation of substrates occurs at the molybdopterin center, with electrons subsequently transferred to an acceptor molecule. pnas.org

Catalytic Role in Isoxanthopterin Formation from Pterin (B48896)

The formation of this compound from its precursor, pterin (2-amino-4-hydroxypteridine), is a key reaction catalyzed by both xanthine dehydrogenase and xanthine oxidase. oup.comnih.gov This conversion involves the specific hydroxylation of the pteridine (B1203161) ring at the C7 position. mdpi.com The reaction is an oxidation, where the oxygen atom incorporated into the this compound molecule originates from water, not molecular oxygen. nih.gov This enzymatic conversion is a well-established step in the metabolic pathway of pteridines in various organisms. mdpi.com The reaction is so specific and reliable that the conversion of pterin to the highly fluorescent this compound is utilized as a sensitive fluorometric assay to measure XDH and XOR activity in tissues and cells. nih.gov

Enzymatic Kinetics and Regulation in Biological Systems

The activity of xanthine dehydrogenase and xanthine oxidase is subject to complex regulation. A primary regulatory mechanism is the conversion of the dehydrogenase form (XDH) to the oxidase form (XOR). ahajournals.org XDH preferentially uses NAD+ as its electron acceptor, while XOR primarily uses molecular oxygen. researchgate.netpnas.org This conversion can be reversible, through the oxidation of specific cysteine residues, or irreversible, via limited proteolysis. ahajournals.org This switch is significant as the reaction of XOR with oxygen can generate reactive oxygen species like superoxide (B77818) and hydrogen peroxide. ahajournals.org

The enzymes' activity is also regulated at the transcriptional and post-translational levels. For instance, interferon-gamma (IFN-γ) has been shown to be a potent inducer of XDH/XOR expression by increasing the transcription rate of the corresponding gene. jci.org Conversely, factors like hypoxia can increase XDH/XO activity through post-translational modulation without altering protein expression levels. physiology.org

Substrate and product concentrations also play a regulatory role. Some substrates, including 2-amino-4-hydroxypteridine, can cause substrate inhibition at higher concentrations. researchgate.net Furthermore, cooperative interactions between the two active sites of the dimeric enzyme have been observed, where the binding of a substrate molecule at one active site can influence the turnover rate at the neighboring site. researchgate.net Kinetic studies have determined the Michaelis constant (Km) of xanthine oxidase for pterin to be 36 µM. nih.gov

Genetic Control of XDH Activity and this compound Synthesis (e.g., rosy Mutant in Drosophila)

In the fruit fly Drosophila melanogaster, the genetic control of xanthine dehydrogenase activity, and consequently this compound synthesis, is well-documented. The structural gene encoding XDH is the rosy (ry) locus, located on the third chromosome. mdpi.comoup.comresearchgate.net Mutations in this gene can lead to a deficiency or complete absence of XDH activity. nih.govscispace.com

The rosy mutants are characterized by a distinct brownish eye color, which reflects a lack of the red drosopterin (B13424490) eye pigments, and a biochemical phenotype marked by the absence of XDH activity products. researchgate.netsemanticscholar.org These mutants are unable to catalyze the conversion of pterin to this compound. oup.com As a result, they lack this compound and accumulate its precursor, 2-amino-4-hydroxypteridine, as well as purine precursors like hypoxanthine. nih.govsemanticscholar.org Other non-allelic mutants, such as maroon-like (ma-l), exhibit an identical biochemical phenotype, indicating their involvement in the XDH system, though they are distinct from the structural gene. oup.comcdnsciencepub.com Studies involving these mutants have been instrumental in elucidating the genetic and biochemical pathways of pteridine metabolism. nih.govscispace.com Fine structure recombination experiments have precisely mapped the genetic boundaries of the XDH structural element within the rosy locus and have even identified adjacent cis-acting regulatory elements that control the level of enzyme expression. oup.com

This compound Deaminase (IPDA)

This compound deaminase (IPDA) is an enzyme that catalyzes the hydrolytic deamination of this compound, converting it to 7-oxylumazine. nih.govresearchgate.net This enzyme represents a subsequent step in the metabolic pathway of pteridines in certain organisms. lookchem.com

Discovery and Structural Determination of the Enzyme

The function of this compound deaminase was known before the protein responsible was identified. The discovery of the enzyme was achieved through a functional genomics approach, starting with DNA sequences from the Global Ocean Sampling Project. nih.govrcsb.org Researchers identified genes from the amidohydrolase superfamily, synthesized the corresponding proteins, and screened them for activity against a library of compounds. nih.govrcsb.org This led to the identification of two proteins, Sgx9339a and Sgx9236b, that efficiently catalyze the deamination of this compound. nih.gov

The X-ray crystal structure of one of these enzymes, Sgx9339a, was determined at a resolution of 2.7 Å. nih.gov The structure revealed that the protein folds into a distorted (β/α)8 barrel, a common fold for hydrolases. nih.govnih.gov The active site is located within this barrel and contains a single, essential zinc ion coordinated by three histidine residues and an aspartate residue. rcsb.org These enzymes are classified within the cluster of orthologous groups (COG) cog0402, which includes other deaminases acting on substrates like guanine (B1146940) and cytosine. nih.govnih.gov

Substrate Specificity and Catalytic Activity

This compound deaminase exhibits a high degree of substrate specificity. When tested against a library of various pteridines, purines, and pyrimidines, significant catalytic activity was detected only for this compound and, to a lesser extent, pterin-6-carboxylate. nih.gov The reaction involves the removal of the amino group at the C2 position of the pteridine ring. rcsb.org

Kinetic analysis of the enzyme Sgx9339a with this compound as the substrate yielded specific parameters that quantify its catalytic efficiency. nih.govacs.org The catalytic activity is dependent on conserved residues within the active site that are proposed to recognize the substrate through a network of hydrogen bonds. nih.govacs.org Computational studies using combined quantum mechanics/molecular mechanics (QM/MM) simulations have further explored the deamination mechanism, suggesting that a specific histidine residue (His285) likely acts as the proton shuttle required for catalysis. worldscientific.com

Table of Compounds Mentioned

Role in Isoxantholumazine Biosynthesis

This compound serves as a direct precursor in the biosynthesis of isoxantholumazine, a colorless compound with violet fluorescence also known as violapterin. nih.govmdpi.comresearchgate.net This transformation is a key step in the pteridine metabolic pathway in certain insects, particularly in Lepidoptera and Hemiptera. nih.govmdpi.com The conversion is catalyzed by the enzyme this compound deaminase (IPDA). nih.govresearchgate.net This enzyme facilitates the hydrolytic deamination of this compound at the C-2 position, replacing the amino group with a hydroxyl group and releasing ammonia, which results in the formation of the corresponding lumazine (B192210) derivative, isoxantholumazine. researchgate.net

Research has shown that this compound deaminase exhibits high specificity for its substrate, this compound. nih.govmdpi.com It does not appear to accept other pterins, such as 7,8-dihydropterin (B103510), as substrates. nih.govmdpi.com This specificity suggests that this compound deaminase acts as a crucial "switch" enzyme, directing the metabolic flow from this compound specifically toward the synthesis of isoxantholumazine in organisms where this compound is present. nih.gov In the model insect Drosophila melanogaster, isoxantholumazine is not typically found, indicating the absence or differing regulation of this specific enzymatic step. nih.govmdpi.com

Other Related Enzymes and Their Interactions

The metabolism of this compound is interconnected with the activity of several other enzymes within the broader pteridine pathway. These enzymes are responsible for the synthesis of its precursors or its further catabolism.

Dihydropterin Oxidase

Dihydropterin oxidase (DPO) is an enzyme critically involved in the biosynthetic pathway leading to this compound. mdpi.comnih.gov Its primary role is to catalyze the oxidation of 7,8-dihydropteridines to their fully oxidized pterin forms. nih.gov Specifically, in the context of this compound synthesis, dihydropterin oxidase facilitates the oxidation of 7,8-dihydropterin to pterin. nih.govmdpi.com This pterin molecule then serves as the substrate for xanthine dehydrogenase (XDH), which hydroxylates position 7 of the pteridine ring to yield this compound. nih.govmdpi.commdpi.com

The physiological significance of dihydropterin oxidase in this pathway has been extensively studied in Drosophila melanogaster. mdpi.com Genetic and biochemical analyses have identified the little this compound (lix) locus as the structural gene for dihydropterin oxidase in this organism. mdpi.comnih.gov Mutants with a defective lix gene show undetectable dihydropterin oxidase activity and consequently have low levels of this compound. mdpi.comnih.gov While the enzyme can act on various 7,8-dihydropterin compounds, its biochemical characteristics suggest its main physiological function in Drosophila is to participate in the this compound synthesis branch of the pteridine pathway. nih.govmdpi.com

Pterin Deaminase

Pterin deaminase (EC 3.5.4.11) is an amidohydrolase that catalyzes the deamination of various pteridine compounds, converting them into their corresponding lumazine derivatives. researchgate.netgenome.jp Several studies have identified this compound as a substrate for pterin deaminases from various sources, including bacteria and animals. researchgate.netgenome.jp The enzyme acts on the 2-amino group of the pteridine ring, transforming 2-amino-4-hydroxypteridines into 2,4-dihydroxypteridines. genome.jp

Recently, two previously uncharacterized proteins from the amidohydrolase superfamily, Sgx9339a and Sgx9236b, were identified and found to efficiently catalyze the deamination of this compound. nih.govnih.govacs.org These enzymes were discovered through the Global Ocean Sampling Project and belong to the cluster of orthologous groups (COG) designated cog0402. nih.govnih.gov The crystal structure of Sgx9339a revealed a distorted (β/α)₈-barrel fold with a single zinc ion in the active site, which is characteristic of this superfamily. nih.govnih.gov

Kinetic studies have quantified the efficiency of these enzymes. For Sgx9339a, the kinetic constants for the deamination of this compound were determined, highlighting its proficiency. nih.govnih.govacs.org Another pterin deaminase from Agrobacterium radiobacter (Arad3529) has also been shown to deaminate a wide range of pterin metabolites, including this compound. escholarship.org

Kinetic Parameters of Pterin Deaminases with this compound as Substrate
EnzymeSourcekcat (s-1)Km (μM)kcat/Km (M-1s-1)Reference
Sgx9339aSargasso Sea metagenome1.08.01.3 x 105 nih.gov, nih.gov, acs.org
Arad3529Agrobacterium radiobacter K84--2.8 x 105 escholarship.org

Research Methodologies and Analytical Techniques for Isoxanthopterin

Chromatographic Separations

Chromatographic methods are fundamental to the separation of isoxanthopterin from other related pteridines and endogenous compounds prior to its detection.

High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FD) is a well-established technique for the analysis of pteridines, including this compound. researchgate.net Pteridines that are oxidized tend to produce the most intense fluorescence signals, which enhances the detection limits for quantification methods based on fluorescence. researchgate.net The intrinsic fluorescence of this compound allows for its sensitive detection following separation on a chromatographic column. Different types of stationary phases, such as reversed-phase (RP) C8 and C18 columns, as well as Hydrophilic Interaction Liquid Chromatography (HILIC) columns, have been utilized for the separation of pterins from urine samples. science.gov The choice of column and mobile phase composition is optimized to achieve a clear separation of this compound from other structurally similar compounds. science.gov Validated HPLC-FD methods demonstrate good precision, with intra- and inter-run coefficients of variation (CV%) often falling below 5%. science.gov

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) represents a powerful and highly sensitive approach for pteridine (B1203161) analysis. researchgate.net This methodology has been used for the simultaneous analysis of up to 15 different pteridine derivatives, including this compound and its structural isomers. researchgate.net HPLC-MS/MS offers superior sensitivity compared to fluorescence detection, with detection limits for some pterins in the nanomolar range. researchgate.net The technique's accuracy is demonstrated by spiked recovery studies, which show results typically between 88% and 112%. researchgate.net Furthermore, its high precision is indicated by relative standard deviations (RSD) often at 6% or lower. researchgate.net

A key advantage of HPLC-MS/MS is its ability to directly measure reduced forms of pteridines, such as 7,8-dihydroneopterin, without the need for a chemical oxidation step that is often required for fluorescence detection. researchgate.net For the analysis of this compound and other pterins in various biological matrices like serum, dried blood spots (DBS), and urine, validated LC-MS/MS methods have been established. karger.com These methods typically use positive electrospray ionization (ESI+) in multiple-reaction monitoring (MRM) mode to achieve high selectivity and sensitivity. karger.com

Table 1: Performance Characteristics of HPLC-MS/MS Methods for this compound Analysis

Parameter Finding Matrix Source
Method Detection Limit 0.025 µg/L - 0.5 µg/L Urine researchgate.net
Accuracy (Spiked Recovery) 88 - 112% Urine researchgate.net
Precision (RSD) 0 - 6% Urine researchgate.net
LOD (Limit of Detection) 0.007 - 0.016 ng/mL Serum, DBS karger.com
LOQ (Limit of Quantification) 0.01 - 0.016 ng/mL Serum, DBS karger.com
Accuracy 90.3% - 127.5% Serum, DBS, Urine karger.com

| Precision (RSD) | ≤9% | Serum, DBS, Urine | karger.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of liquid chromatography that is particularly effective for separating polar and hydrophilic compounds like pteridines, which can be challenging to retain and separate using traditional reversed-phase chromatography. researchgate.netelementlabsolutions.com The retention mechanism in HILIC is complex, primarily involving the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of a polar stationary phase. elementlabsolutions.com

A specific HILIC method coupled with tandem mass spectrometry has been developed for the analysis of this compound and other pteridines in the cuticle of insects. researchgate.netnih.gov This method was optimized by testing different columns and mobile phase conditions. nih.gov The optimal separation was achieved using a ZIC®-HILIC column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. researchgate.netnih.gov This technique has also been applied to determine pterins in urine, demonstrating its versatility. thegoodscentscompany.com

Table 2: Optimized HILIC Method for Pteridine Separation

Parameter Condition Source
Column ZIC®-HILIC researchgate.netnih.gov
Mobile Phase Acetonitrile / 5mM Ammonium Acetate (85/15, v/v), pH 6.80 researchgate.netnih.gov
Flow Rate 0.5 mL/min researchgate.netnih.gov
Column Temperature 30°C researchgate.netnih.gov
Linearity Range 0.3 to 5000 ng/mL (r > 0.9975) researchgate.netnih.gov

| Repeatability (RSD) | < 8.09% | researchgate.netnih.gov |

Capillary Electrophoresis (CE) is a high-performance separation technique based on the differential migration of analytes in a narrow capillary under the influence of a high-voltage electric field. inflibnet.ac.in When combined with Laser-Induced Fluorescence (LIF) detection, CE-LIF becomes an extremely sensitive analytical tool. inflibnet.ac.inresearchgate.net This method offers several advantages, including high separation efficiency, minimal consumption of sample and reagents, and rapid analysis times. inflibnet.ac.inresearchgate.net

The high sensitivity of LIF detection, which can be over 100 times greater than standard UV detection, is crucial for analyzing trace amounts of fluorescent compounds. sciex.com For naturally fluorescent molecules like this compound, CE-LIF is an ideal analytical choice. researchgate.net The technique has been successfully applied to the analysis of pterins in biological fluids such as urine. The separation is based on the size and charge of the analyte, and conditions can be readily modified by changing the buffer system. inflibnet.ac.in

Hydrophilic Interaction Liquid Chromatography (HILIC)

Spectroscopic Approaches

Spectroscopic methods that leverage the native fluorescence of this compound provide a direct and often rapid means of analysis, sometimes without the need for extensive chromatographic separation.

Synchronous Fluorescence Spectroscopy is a selective and sensitive technique that has been developed for the simultaneous determination of this compound and other fluorescent compounds in biological samples like urine. researchgate.netnih.gov This method works by simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ) between them. This process simplifies the spectral analysis by narrowing the fluorescence bands and reducing spectral overlap from interfering substances. nih.govnih.gov

The technique has been successfully used to quantify this compound in human and rat urine with minimal sample pretreatment, often requiring only filtration. nih.govnih.gov Research has shown that the level of this compound is significantly higher in the urine of patients with stomach cancer compared to healthy individuals. nih.gov

Table 3: Parameters for Synchronous Fluorescence Spectroscopy of this compound

Parameter Study 1: Human Urine Study 2: Rat Urine Source
Analytes Xanthopterin (B1683600), this compound Tryptophan, this compound, Xanthopterin nih.govnih.gov
Wavelength Difference (Δλ) 65 nm 70 nm nih.govnih.gov
Buffer pH 8.5 KH₂PO₄-NaOH pH 8.0 KH₂PO₄-NaOH nih.govnih.gov
Detection Wavelength (this compound) 325 nm 325 nm nih.govnih.gov
Limit of Detection (LOD) 0.48 ng/mL 0.52 ng/mL nih.govnih.gov
Recovery 88.0% - 103.8% 80.5% - 98.0% nih.govnih.gov

| Coefficient of Variation (CV) | 2.09% - 7.06% | 0.62% - 2.48% | nih.govnih.gov |


UV-Vis Absorption Spectroscopy for Enzymatic Activity Measurement

UV-Vis absorption spectroscopy is a critical tool for monitoring enzymatic reactions involving this compound. This technique measures the change in light absorption of a sample to determine the rate of a reaction. It is particularly useful in studying enzymes like this compound deaminase and xanthine (B1682287) oxidase.

The enzymatic activity of this compound deaminase, which converts this compound to 7-oxylumazine, can be continuously monitored by observing the resulting shift in the UV-Vis absorption spectrum. nih.gov At a pH of 8.5, this compound exhibits absorption maxima at 281 nm and 333 nm. nih.gov Upon enzymatic deamination, these peaks shift to 274 nm and 326 nm, corresponding to the formation of 7-oxylumazine. nih.gov The rate of this change in absorbance allows for the calculation of key kinetic parameters. For the enzyme Sgx9339a, the change in molar extinction coefficient (Δε) at 350 nm was determined to be 7654 M⁻¹ cm⁻¹, a value used in calculating the enzyme's turnover rate (kcat) and Michaelis constant (Km). nih.gov

Similarly, the activity of xanthine oxidase, which can produce this compound from other pterin (B48896) precursors, is often assessed using spectrophotometric methods that track the formation of products like uric acid, which has a distinct absorbance at around 290-295 nm. uah.eduresearchgate.net

Table 1: UV-Vis Spectral Data for this compound Deamination

Compound pH Absorption Maxima (λmax)
This compound 8.5 281 nm, 333 nm nih.gov
7-Oxylumazine (Product) 8.5 274 nm, 326 nm nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Pterin Detection

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive and rapid technique for detecting pterins, including this compound. spiedigitallibrary.orgresearchgate.net SERS overcomes the inherently weak signal of conventional Raman spectroscopy by adsorbing the analyte onto a roughened metallic surface, typically silver or gold nanostructures, which dramatically enhances the Raman signal. researchgate.netnih.gov

In a typical application, this compound is detected by analyzing small volumes adsorbed onto SERS-active colloidal silver suspensions. spiedigitallibrary.orgnih.gov This method allows for fast acquisition of spectra, often with exposure times as short as 10 seconds. spiedigitallibrary.orgnih.gov Studies have demonstrated the potential for SERS in the simultaneous detection of both xanthopterin and this compound in mixtures. csic.es While quantifying absolute concentrations can be challenging due to variations in SERS activity, the technique provides valuable qualitative and semi-quantitative data. spiedigitallibrary.org The limit of detection (LOD) for this compound using this method has been reported to be between 500 ng/mL and 5 µg/mL. csic.es One of the characteristic spectral features observed for this compound is a peak around 1340 cm⁻¹. researchgate.net

Table 2: SERS Detection Findings for this compound

Parameter Finding
Technique Surface-Enhanced Raman Spectroscopy (SERS) spiedigitallibrary.orgnih.gov
SERS-active Substrate Aggregated Silver Nanoparticles/Colloids spiedigitallibrary.orgnih.gov
Laser Wavelength 532 nm spiedigitallibrary.org
Sample Volume 6 μL csic.es
Limit of Detection (LOD) 500 ng/mL - 5 µg/mL csic.es
Characteristic Peak ~1340 cm⁻¹ researchgate.net

Vibrational Spectroscopic Studies (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the molecular structure and bonding of this compound. nih.gov These methods measure the vibrational modes of a molecule, which are unique and act as a molecular fingerprint.

The FT-IR and FT-Raman spectra of this compound have been recorded in the regions of 4000–450 cm⁻¹ and 4000–100 cm⁻¹, respectively. nih.gov To aid in the assignment of the observed vibrational bands, these experimental results are often compared with theoretical calculations. nih.govresearchgate.net Density Functional Theory (DFT) calculations, using basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. nih.gov These calculated frequencies are typically scaled to achieve good agreement with the experimental data. nih.govresearchgate.net This combined experimental and theoretical approach allows for a detailed analysis of the molecule's stability, charge delocalization, and hyperconjugative interactions through methods like Natural Bond Orbital (NBO) analysis. nih.gov For example, the N-H stretching vibrations in this compound have been identified in the 3240–3190 cm⁻¹ region. researchgate.net

Table 3: Vibrational Spectroscopy Parameters for this compound

Parameter Details
FT-IR Spectral Range 4000-450 cm⁻¹ nih.gov
FT-Raman Spectral Range 4000-100 cm⁻¹ nih.gov
Theoretical Method Density Functional Theory (DFT) nih.gov
Basis Set Example 6-311++G(d,p) nih.gov
Assigned N-H Stretching Region 3240-3190 cm⁻¹ researchgate.net

Two-Photon Excited Fluorescence (2PEF) and Nonlinear Transmission (NLT) for Fluorescent Analogs

The nonlinear optical properties of this compound have been investigated using advanced techniques like Two-Photon Excited Fluorescence (2PEF) and Nonlinear Transmission (NLT). montana.edunih.gov These methods are crucial for understanding the behavior of fluorescent molecules in applications such as multiphoton microscopy. montana.edunih.gov 2PEF involves the simultaneous absorption of two photons to excite a fluorophore to a higher energy state, which is valuable for imaging in biological tissues with reduced scattering and phototoxicity. nih.gov

The two-photon absorption (2PA) spectrum of this compound (abbreviated as IXP in these studies) has been measured in the wavelength range of 550–810 nm. nih.govresearchgate.net Research has shown that this compound exhibits a peak 2PA cross-section value (σ₂ₚₐ) of approximately 2.0 GM (Göppert-Mayer units, where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). montana.edunih.govnih.gov This value is among the highest for the fluorescent DNA base analogs studied, indicating its potential as an effective fluorescent probe in two-photon applications. nih.gov The consistency of results from both 2PEF and NLT methods provides confidence in the accuracy of the measured 2PA cross-section values. nih.gov

Table 4: Two-Photon Absorption Properties of this compound

Property Value
Measurement Techniques 2PEF and NLT nih.gov
Excitation Wavelength Range 550 - 810 nm researchgate.net
Peak 2PA Cross Section (σ₂ₚₐ) ~2.0 GM nih.govnih.gov

Structural Analysis Techniques for Biogenic Crystals

X-ray Diffraction (XRD) and Crystal Structure Prediction

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. malvernpanalytical.comwikipedia.org For biogenic this compound, found in the reflective tissues of decapod crustaceans, XRD has been indispensable. pnas.orgnih.gov

The crystal structure of this compound was determined through a combination of crystal-structure prediction calculations and verification against experimental powder X-ray diffraction data obtained from biogenic samples. pnas.orgnih.govpnas.org The calculations were based on the assumption that the structure is dominated by intermolecular hydrogen bonding and close-packing interactions. pnas.org The predicted structure that best fit the experimental XRD pattern was an orthorhombic structure with the space group Cmce. pnas.org

This structure is characterized by planar arrays of hydrogen-bonded this compound molecules, a feature that results in an exceptionally high calculated refractive index of 1.96 in the H-bonded plane. pnas.orgnih.gov This high refractive index makes this compound crystals an ideal material for biological reflectors, such as those found in the eyes of shrimp and prawns. pnas.orgnih.gov A synthetic polymorph of this compound, crystallized from DMSO, was found to have a different crystal structure from the biogenic form. acs.orgexlibrisgroup.com

Table 5: Crystal Structure Data for Biogenic this compound

Parameter Details
Analytical Technique X-ray Diffraction (XRD) & Crystal Structure Prediction pnas.org
Crystal System Orthorhombic pnas.org
Space Group Cmce pnas.org
Key Structural Feature Planar layers of H-bonded molecules pnas.orgpnas.org
Calculated Refractive Index (in H-bonded plane) 1.96 pnas.orgnih.gov
Source of Biogenic Crystals Tapetum and distal mirror of decapod crustacean eyes pnas.org

Electron Diffraction

Electron diffraction (ED) is another crucial technique for determining the crystal structure of materials, particularly for very small crystals that may not be suitable for single-crystal X-ray diffraction. benjaminpalmerlab.com This method has been applied to study synthetic polymorphs of this compound.

In one study, the crystal structure of a new, synthetically produced polymorph of this compound was determined. acs.org The structure was solved and verified by comparing the results from high-resolution powder X-ray diffraction (PXRD) with those from electron diffraction and first-principles calculations. acs.orgexlibrisgroup.com The unit cell dimensions and space group assignments derived from the electron diffraction data showed excellent agreement with the PXRD pattern. researchgate.net This correlative approach, using both X-ray and electron diffraction, provides a robust method for solving the complex structures of molecular crystals. acs.orgresearchgate.net

Micro-X-ray Computed Tomography (microCT) and Cryo-Scanning Electron Microscopy (cryo-SEM) in Biological Tissues

Advanced imaging techniques like micro-X-ray computed tomography (microCT) and cryo-scanning electron microscopy (cryo-SEM) are pivotal in the three-dimensional visualization and analysis of biological tissues at micrometer to submicrometer resolutions. arxiv.org These methods offer significant advantages over traditional histological techniques, which often involve invasive procedures and can introduce artifacts.

MicroCT, particularly synchrotron radiation X-ray phase-contrast microtomography (SR-PhC micro-CT), facilitates high-resolution 3D morphological analysis of biological tissues, even those with weak X-ray absorption, without the need for contrast agents. researchgate.net This non-invasive technique allows for the detailed observation of both external and internal structures of samples. researchgate.net The transmissive nature of hard X-rays is well-suited for the radiographic observation of 3D structures within biological tissues. arxiv.org The development of scanning X-ray microradiography with fine beams has enabled computerized axial tomography at high resolutions, overcoming the superimposition limitations of 2D microradiography. nih.gov

Cryo-SEM is essential for studying the morphology of cells and tissues in a near-native, hydrated state. nih.govresearchgate.net This is achieved by rapidly freezing the sample and maintaining it at cryogenic temperatures during imaging, which prevents the aggregation and distortion that can occur with the dehydration required for conventional electron microscopy. nih.govcreative-biostructure.com When combined with techniques like focused ion beam milling (FIB), cryo-SEM allows for the assessment of subcellular structures on the mesoscale. elifesciences.org Furthermore, the integration of cryo-SEM with CryoNanoSIMS (nanoscale secondary ion mass spectrometry) enables correlative imaging of ultrastructure and the isotopic or elemental composition of vitrified biological tissues. nih.gov

While the direct application of microCT and cryo-SEM in studies specifically focusing on this compound distribution within tissues is not extensively documented in the reviewed literature, these techniques hold immense potential. For instance, microCT could be employed to non-destructively visualize the 3D distribution of this compound-containing granules or structures within whole organisms or tissues, provided there is sufficient density difference. Cryo-SEM would be invaluable for examining the ultrastructural context of this compound in its native, hydrated state within cells and tissues, such as its localization within specific organelles or granules.

In Vitro and In Vivo Model Systems

The study of this compound's biological roles and metabolic pathways heavily relies on various model systems, from cell cultures to whole organisms. These models provide controlled environments to investigate the synthesis, regulation, and effects of this pteridine compound.

Mammalian cell cultures, particularly cancer cell lines, have served as crucial in vitro models for investigating the metabolism of pteridines, including this compound. imperial.ac.uk Studies utilizing breast cancer cell lines have been instrumental in elucidating the altered pteridine metabolism associated with tumorigenicity. nih.govresearchgate.net

Research using the MCF10A progressive breast cancer model, which includes benign (MCF10A), premalignant (MCF10AT), and malignant (MCF10CA1a) cell lines, has shown that pteridine metabolism is dysregulated in cancer cells. researchgate.netnih.gov In these models, several pteridines, including this compound, were found to have altered metabolism. nih.gov Specifically, this compound levels were observed to be differentially expressed in relation to tumorigenicity. nih.govresearchgate.net For instance, extracellular this compound was detected in tumorigenic cell lines, whereas it was largely absent in benign cell media. nih.gov

Dosing experiments with various pteridines in MCF10AT breast cancer cells helped to map out the pteridine biosynthetic pathway. nih.gov These studies have provided in vitro evidence supporting clinical observations of elevated urinary pteridines in breast cancer patients. nih.gov The cytotoxicity of this compound has also been assessed in human mammary carcinoma MCF-7 cells, with an IC50 value of 103+/-9 microM. researchgate.net The data from these studies highlight the importance of mammalian cell culture models in understanding the role of this compound in cancer biology.

Table 1: this compound in Mammalian Cell Culture Models

Cell Line ModelKey FindingsReferences
MCF10A Progressive Breast Cancer Model (MCF10A, MCF10AT, MCF10CA1a)Altered metabolism of several pteridines, including this compound, correlated with tumorigenicity. Extracellular this compound was detected in tumorigenic cell lines. nih.govresearchgate.netnih.gov
MCF-7 (Human Mammary Carcinoma)This compound exhibited cytotoxic effects with a determined IC50 value. researchgate.net
Various Animal Cell CulturesDifferent cell lines show distinct variations in the concentrations and patterns of released pterins, including this compound. researchgate.netresearchgate.net

Insect models, particularly the fruit fly Drosophila melanogaster and the silkworm Bombyx mori, have been foundational in the study of pteridine metabolism and genetics. nih.govdntb.gov.ua Much of the initial knowledge regarding the biosynthesis of pteridines, including this compound, was derived from research on these organisms. nih.govdntb.gov.ua

In Drosophila melanogaster, this compound is a known intermediate in the pteridine pathway. caymanchem.com The synthesis of this compound from pterin is catalyzed by the enzyme xanthine dehydrogenase, the product of the rosy gene. nih.govpnas.org Genetic studies in Drosophila have identified numerous genes that influence this compound levels, indicating a complex genetic regulation. biologists.com Eye-color mutants have been particularly useful in dissecting the metabolic relationships between different pteridines. pnas.org For instance, the non-autonomy of this compound formation has been demonstrated through transplantation experiments, where the host's genotype determines the this compound content of the transplanted tissue. biologists.com

In the silkworm, Bombyx mori, this compound is found in spherical granules within the hypodermal cells. jst.go.jp Studies have identified enzymes involved in pteridine metabolism, such as those that reduce folate and sepiapterin (B94604). nih.gov Furthermore, the enzymatic deamination of this compound has been characterized in this model organism. dntb.gov.ua The distinct localization and metabolic pathways in these insect models provide valuable insights into the diverse functions of this compound.

Table 2: this compound Research in Insect Models

Insect ModelKey Research FindingsReferences
Drosophila melanogaster- this compound synthesis is dependent on the xanthine dehydrogenase enzyme (rosy gene).- Genetic variation in this compound content is significant.- Non-autonomous formation of this compound demonstrated via transplantation. nih.govpnas.orgbiologists.comutexas.edubiologists.com
Bombyx mori- this compound is located in spherical granules in hypodermal cells.- Enzymes for pteridine metabolism, including the deamination of this compound, have been identified. dntb.gov.uajst.go.jpnih.govoup.com

The zebrafish, Danio rerio, is a powerful vertebrate model for studying developmental biology and metabolic pathways, including that of pteridines. caymanchem.com In zebrafish, the pteridine pathway is shared by peripheral neurons and pigment cells (xanthophores), leading to the synthesis of either the cofactor tetrahydrobiopterin (B1682763) or pigments. nih.gov

The components of the pteridine pattern in zebrafish have been identified as tetrahydrobiopterin, sepiapterin, 7-oxobiopterin, this compound, and 2,4,7-trioxopteridine. nih.govdntb.gov.ua During development, the pteridine pathway is dynamically regulated. Sepiapterin serves as a precursor for the formation of 7-oxobiopterin, which can then be catabolized to this compound. nih.gov The enzymes involved in this pathway, such as GTP cyclohydrolase I and xanthine oxidoreductase, exhibit specific developmental expression patterns, highlighting the controlled regulation of pteridine synthesis. nih.gov The zebrafish model, therefore, provides a valuable system for understanding the developmental and physiological roles of this compound in a vertebrate context.

Table 3: Pteridine Pathway Components in Zebrafish (Danio rerio)

Pteridine CompoundRole in PathwayReference
TetrahydrobiopterinCofactor nih.gov
SepiapterinPrecursor for 7-oxobiopterin nih.gov
7-OxobiopterinIntermediate, precursor to this compound nih.gov
This compoundCatabolite of 7-oxobiopterin caymanchem.comnih.gov
2,4,7-TrioxopteridineCatabolite of 7-oxobiopterin nih.gov

Clinical and Biomedical Research Applications of Isoxanthopterin

Isoxanthopterin as a Disease Biomarker

This compound, a pteridine (B1203161) compound, has garnered significant attention in clinical and biomedical research as a potential biomarker for various diseases. Pteridines are involved in crucial metabolic processes, and their levels can reflect pathological states, including the presence of cancer and metabolic disorders. nih.gov The investigation of pteridine profiles, including this compound, in bodily fluids like urine and blood, offers a non-invasive window into cellular metabolism and immune system activation. researchgate.net

Elevated levels of pteridine compounds have been reported in patients with various types of cancer. researchgate.net Among these, this compound has been specifically studied for its potential as a non-invasive biomarker for the screening and diagnosis of several malignancies. nih.gov The accelerated growth of cancer cells leads to an increase in metabolic waste products, including certain pteridines, which are then excreted in the urine. mst.edu

Multiple clinical studies have reported elevated urinary levels of this compound in women with newly diagnosed breast cancer when compared to healthy control groups. mst.edunih.gov This has positioned this compound as a prospective biomarker for this disease. nih.gov While the exact mechanism is still under investigation, it is hypothesized that the dysregulated metabolism in cancer cells contributes to these increased levels. nih.govresearchgate.net

Research using isogenic progressive breast cancer cell models has provided in vitro evidence supporting the clinical observations. researchgate.netmst.edu These studies have shown that pteridine metabolism is altered in breast cancer cell lines, with notable changes in this compound concentrations. researchgate.netnih.gov For instance, when tumorigenic cell lines were dosed with pterin (B48896), a precursor, the concentration of this compound was differentially expressed, suggesting a direct link between the tumor cells and altered pteridine metabolism. researchgate.netnih.gov However, it remains to be conclusively determined whether the elevated urinary this compound is a direct product of the tumor itself or a systemic response to the disease. nih.govresearchgate.net

Study FocusKey FindingSample TypeSignificance
Clinical ObservationElevated levels of this compound and xanthopterin (B1683600) in patients with newly diagnosed breast cancer. mst.eduUrinePotential for a non-invasive screening tool ("P-scan") that detects pteridine biomarkers. mst.edu
Cell Model MetabolismPteridine metabolism is dysregulated in breast cancer cell lines, providing an in vitro basis for elevated urinary pteridines. nih.govresearchgate.netCell Culture MediaIdentified pterin and this compound as key biomarkers, linking cellular metabolism to clinical findings. mst.edu
General Cancer ScreeningThis compound levels were significantly higher in urine samples from a general pool of cancer patients compared to healthy subjects. nih.govUrineSupports the broader role of pteridines as biomarkers for cancer, although no significant difference was found between breast and lung cancer patients for this compound. nih.gov

Research has demonstrated a significant link between elevated urinary this compound and the presence of stomach cancer. researchgate.netnih.gov A study utilizing synchronous fluorescence spectroscopy developed a rapid and sensitive method for measuring this compound in urine. nih.gov The results from this study showed that the average level of this compound was significantly higher in urine from stomach cancer patients compared to healthy individuals (P < 0.01). researchgate.netnih.gov In contrast, the levels of a related compound, xanthopterin, showed no significant change. nih.gov This finding suggests that an increase in urinary this compound may be specifically associated with the presence of stomach cancer. researchgate.netnih.gov

Analytical MethodKey FindingDetection Limit (LOD) for this compoundConclusion
Synchronous Fluorescence SpectroscopyThe average level of this compound was significantly elevated in urine from stomach cancer patients (P < 0.01). researchgate.netnih.gov0.48 ng/mL. researchgate.netnih.govIncreased urinary this compound is potentially associated with the presence of stomach cancer. researchgate.netnih.gov

This compound has been identified as a potential biomarker for bladder cancer. researchgate.netnih.gov Studies analyzing the profiles of various pterin compounds in the urine of bladder cancer patients and healthy controls found that concentrations of pterins were generally higher in the patient group. researchgate.net Specifically, statistically significant differences were reported for this compound and xanthopterin between patients and controls. researchgate.net

Further research has emphasized the importance of standardizing urine concentration measurements, for example, by using specific gravity, to build more accurate classification models for screening patients. nih.gov When such normalization is applied, this compound stands out among the pterin profile as a compound that could potentially serve as a biomarker for urinary tract cancers, including bladder cancer. nih.gov

In addition to its role as a biomarker, this compound has been investigated for its direct effects on tumor growth. Studies in animal models have shown that this compound can reduce tumor growth. researchgate.net In one study, this compound was found to prevent the accumulation of tetrahydrobiopterin (B1682763), a compound associated with elevated levels in human squamous cell carcinoma, and inhibit tumor growth in rats. researchgate.net Other research has explored the cytotoxic effects of this compound on cancer cell lines. For example, its cytotoxicity was evaluated in human mammary carcinoma MCF-7 cells, where it demonstrated an ability to inhibit cell viability. researchgate.net

This compound is also a valuable marker in the differential diagnosis of inherited metabolic disorders like hyperphenylalaninemia (HPA) and phenylketonuria (PKU). nih.govresearchgate.net HPA is characterized by elevated levels of the amino acid phenylalanine in the blood, resulting from a deficiency in the enzyme phenylalanine hydroxylase (PAH). nih.govnih.gov PKU is a severe form of HPA. orpha.net

Pterin profiling in various biological samples, including serum, dried blood spots (DBS), and urine, has shown promise for distinguishing between different subtypes of HPA. nih.govnih.gov A significant increase in this compound levels has been observed in patients with HPA compared to control groups across all sample types. nih.gov Although elevated this compound is seen in all HPA groups, the extent of the elevation can differ among the subtypes, such as classical PKU, BH4-responsive PKU, and mild HPA. nih.govnih.gov This differential elevation suggests that pterin profiling, including the measurement of this compound, can be effectively used to categorize patients, shorten diagnosis time, and increase diagnostic accuracy for these conditions. nih.gov

HPA SubtypeMean Serum this compound Level (μg/L)Sample Type Analyzed
BH4-Responsive PKU2.8. nih.govSerum, Dried Blood Spots (DBS), Urine. nih.govnih.gov
Classical PKU2.12. nih.govSerum, Dried Blood Spots (DBS), Urine. nih.govnih.gov
Mild HPA1.43. nih.govSerum, Dried Blood Spots (DBS), Urine. nih.govnih.gov
Control Group0.62. nih.govSerum, Dried Blood Spots (DBS), Urine. nih.govnih.gov
Bladder Cancer

Oxidative Stress Marker in Cardiovascular Diseases (e.g., Heart Failure, Atrial Fibrillation)

Elevated levels of urinary this compound (U-IXP) are increasingly recognized as a non-invasive biomarker for systemic oxidative stress in cardiovascular diseases. nih.gov The production of this compound is facilitated by the enzyme xanthine (B1682287) oxidase, which is also a significant source of reactive oxygen species (ROS). nih.govryudai2nai.com In pathological conditions such as heart failure and atrial fibrillation, increased xanthine oxidase activity leads to a concurrent rise in both ROS and this compound. nih.govopenaccessjournals.com

Heart Failure:

In patients with heart failure, increased activity of xanthine oxidase in tissues contributes to higher ROS production. nih.gov Studies have demonstrated a significant association between elevated U-IXP levels and adverse clinical outcomes in patients with decompensated heart failure. Specifically, a higher concentration of U-IXP on admission has been identified as an independent predictor for cardiovascular death and readmission for heart failure. nih.gov One study involving 42 patients with decompensated heart failure found that a U-IXP concentration above a certain threshold was linked to a significantly higher rate of the primary outcome (71% vs. 16%). nih.gov This suggests that U-IXP can serve as a valuable prognostic marker, reflecting the degree of systemic congestion, inflammation, and hypoxia beyond conventional markers like LVEF and BNP levels. nih.gov

Atrial Fibrillation:

Oxidative stress is a known factor in the recurrence of atrial fibrillation (AF) following catheter ablation. researchgate.netnii.ac.jpnih.gov Urinary this compound has emerged as a useful predictor for atrial tachyarrhythmias (ATAs) after this procedure. researchgate.netnii.ac.jpnih.gov A study of 107 patients undergoing catheter ablation for AF found that a higher baseline U-IXP level was an independent predictor for the occurrence of ATAs. nii.ac.jpnih.gov Patients with higher U-IXP levels had a significantly greater cumulative incidence of ATAs. nii.ac.jpnih.gov This suggests that U-IXP levels may reflect underlying oxidative stress-induced electrical remodeling that contributes to AF recurrence. nii.ac.jp

Clinical Studies on Urinary this compound (U-IXP) in Cardiovascular Diseases

DiseaseKey FindingPatient CohortPrimary OutcomeU-IXP Cut-off ValueReference
Heart FailureHigher U-IXP is an independent predictor of cardiovascular death or heart failure readmission.42 patients with decompensated heart failureCardiovascular death or heart failure readmission0.93 μmol/g Cre nih.gov
Atrial Fibrillation (Post-Catheter Ablation)Higher baseline U-IXP is an independent predictor of atrial tachyarrhythmias (ATAs).107 patients undergoing catheter ablationOccurrence of ATAs0.46 nmol/gCr nii.ac.jpnih.gov

Therapeutic Implications and Interventions

The biological activities of this compound and its derivatives have prompted investigations into their therapeutic potential, particularly as enzyme inhibitors and modulators of cellular functions.

This compound and its structural analogs have been explored for their ability to inhibit various enzymes. ontosight.ai For instance, some pteridine derivatives have been investigated as potential inhibitors of xanthine oxidase, an enzyme involved in purine (B94841) metabolism and a source of oxidative stress. researchgate.net Allopurinol, a well-known xanthine oxidase inhibitor, is structurally related to pteridines. researchgate.netlookchem.com The inhibitory action of such compounds can have therapeutic implications in conditions associated with high uric acid levels and oxidative stress.

This compound acts as a guanine (B1146940) analog and can interfere with the synthesis of RNA and DNA, thereby inhibiting cell proliferation. caymanchem.com This property makes it a compound of interest in cancer research. Pteridine derivatives have been shown to play roles in various cellular processes including cell growth, metabolism, and differentiation. globalresearchonline.netmdpi.com The ability of these compounds to modulate cellular functions is a key area of research for developing new therapeutic strategies. mdpi.comfrontiersin.org For example, MNT, a modulator of the MYC oncoprotein which is deregulated in many cancers, is involved in controlling cell proliferation and differentiation. mdpi.com

Potential as Enzyme Inhibitors

Development of Fluorescent Analogs for Biomedical Imaging and Diagnostics

The intrinsic fluorescence of certain this compound derivatives makes them valuable tools for biomedical imaging and diagnostics. mdpi.comnih.gov These fluorescent analogs can be incorporated into biological macromolecules to study their structure and function.

6-Methylthis compound (6-MI), a fluorescent analog of guanine, is a powerful probe for studying the structure and dynamics of DNA and RNA. wikipedia.orgacs.orgbiorxiv.orgresearchgate.net Unlike many other fluorescent base analogs, 6-MI's fluorescence quantum yield increases significantly (3- to 4-fold) when it is incorporated into a double-stranded DNA helix. wikipedia.orgacs.org This unique property allows for sensitive detection of duplex formation and changes in the local DNA environment. acs.org

Researchers have used 6-MI to investigate:

DNA Holliday Junctions: By incorporating 6-MI at various locations within a model Holliday junction, scientists can gain site-specific information about the structure and dynamics of these four-stranded DNA intermediates, which are crucial in DNA repair and recombination. biorxiv.org

Protein-DNA Interactions: The enhanced fluorescence of 6-MI upon binding has been used to study the interactions between proteins and DNA with high sensitivity. researchgate.net

Local DNA Conformations: Pairs of adjacent 6-MI residues can be used as spectroscopic probes to characterize local guanine-guanine conformations in both DNA and RNA. nih.govresearchgate.net

Properties and Applications of 6-Methylthis compound (6-MI)

PropertyDescriptionApplicationReference
Fluorescent Guanine AnalogExhibits increased quantum yield upon incorporation into a DNA duplex.Probing DNA/RNA helix dynamics. wikipedia.orgacs.org
Sensitivity to Local EnvironmentFluorescence is affected by the surrounding DNA sequence and structure.Studying DNA structural perturbations and protein binding. acs.orgresearchgate.net
Exciton CouplingStrong CD signals from stacked 6-MI bases in dsDNA.Investigating local base conformations. researchgate.net

Fluorescent pteridine analogs, such as 3-methyl this compound (3-MI), have been developed as highly effective nucleic acid hybridization probes. nih.govoup.com These probes can be incorporated into oligonucleotides and used for the detection of specific DNA or RNA sequences. nih.govoup.com A key advantage of these probes is that their fluorescence is often quenched in the single-stranded state and significantly increases upon hybridization to a complementary target sequence. oup.com This "turn-on" fluorescence mechanism allows for the detection of hybridization events in a single step with low background signal. nih.gov This technology has been applied to the detection of PCR products, for instance in an HIV-1 detection system, where up to a 27-fold increase in fluorescence intensity was observed upon specific binding. nih.govoup.com

Advanced Research Areas and Future Directions

Elucidation of Isoxanthopterin's Precise Role in Complex Biological Networks

This compound is a natural intermediate in the pteridine (B1203161) pathway, a metabolic route with established roles in pigmentation and cell division. caymanchem.com Its involvement extends to various cellular processes, and researchers are now focused on delineating its exact functions within the intricate web of biological networks. The pteridine pathway is crucial for the synthesis of vital cofactors and vitamins, and the concentration of pteridines like this compound can be altered in various pathological states. mdpi.com

Current research aims to understand how this compound and other pteridines modulate cell signaling pathways. cnjournals.comnumberanalytics.commdpi.com These pathways are fundamental to a wide range of cellular activities, including proliferation, apoptosis (programmed cell death), and differentiation. By mapping the interactions of this compound within these signaling cascades, scientists hope to gain a clearer picture of its influence on cellular behavior in both healthy and diseased states. cnjournals.comnumberanalytics.commdpi.com

Deeper Understanding of Molecular Mechanisms in this compound-Nucleic Acid Interactions

This compound, being a guanine (B1146940) analog, has the potential to interfere with the synthesis of RNA and DNA, which can, in turn, inhibit cell proliferation. caymanchem.com This interaction with nucleic acids is a significant area of investigation. In vitro studies have demonstrated a direct interaction between this compound and DNA. caymanchem.comnih.gov

To probe these interactions at a molecular level, scientists utilize methylated derivatives of this compound, such as 6-methyl this compound (6-MI). caymanchem.com 6-MI serves as a fluorescent probe, allowing researchers to monitor the local conformations of guanine residues in both RNA and DNA. nih.govoup.com Spectroscopic signals from 6-MI provide insights into base-base interactions, which are sensitive to the sequence, local conformation, and solvent environment of the nucleic acid. nih.gov This approach is instrumental in studying conformational changes in nucleic acids within large macromolecular complexes involved in replication and transcription. nih.govoup.com Advanced techniques like two-photon excitation 2D fluorescence spectroscopy (2PE-2DFS) are being employed to gain even more detailed information about base stacking interactions and the molecular mechanisms of DNA-protein interactions. digitellinc.com

Identification and Characterization of Novel this compound-Binding Proteins

The biological effects of this compound are mediated through its interaction with specific proteins. A key area of research is the discovery and characterization of these this compound-binding proteins. Recently, two previously uncharacterized proteins, Sgx9339a and Sgx9236b, were identified and found to efficiently catalyze the deamination of this compound. nih.gov

Structural and sequence analyses of these enzymes have provided a model for how this compound binds within their active sites. nih.gov This understanding is crucial for identifying other proteins that may interact with this compound. By identifying conserved residues critical for substrate binding, researchers can now predict and search for other genes encoding potential this compound-binding proteins. nih.gov The ongoing identification of such proteins will be pivotal in understanding the full spectrum of this compound's biological functions. mdpi.comarxiv.org

Investigation of this compound Polymorphism and its Functional Implications in Biogenic Optics

Beyond its metabolic roles, this compound plays a fascinating role in the vision of some decapod crustaceans. researchgate.netpnas.orgnih.gov In the compound eyes of these animals, crystals of this compound form both the image-forming distal mirror and the light-enhancing tapetum reflector. researchgate.netpnas.orgnih.gov The unique crystal structure of this compound, characterized by planar arrays of hydrogen-bonded molecules, results in an exceptionally high refractive index, making it an ideal material for reflection. researchgate.netpnas.orgnih.gov

A significant finding is that this compound can exist in different crystalline forms, a phenomenon known as polymorphism. researchgate.net A synthetic form of this compound, crystallized from dimethyl sulfoxide (B87167) (DMSO), exhibits a different crystal structure from the biogenic form. researchgate.net While the synthetic polymorph has slightly lower refractive indices than its natural counterpart, they are still comparable to those of guanine crystals, another common biogenic reflector. researchgate.net This discovery opens up possibilities for using synthetic this compound in the development of artificial optical systems. researchgate.net Further research into the factors controlling this compound polymorphism and its impact on optical properties is a promising avenue.

Development of Advanced Analytical Techniques for Comprehensive Pterin (B48896) Profiling

The quantification of pteridines, including this compound, in biological fluids is essential for both research and potential clinical applications. However, this presents analytical challenges due to their low concentrations and potential for degradation. nih.gov To address this, researchers are continuously developing more sensitive and robust analytical methods.

Several techniques are employed for pterin profiling, including high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection, and capillary electrophoresis. mdpi.comnih.govnih.gov Recent advancements include the development of LC-MS/MS methods that allow for the simultaneous quantification of multiple pterins in their native state from various biological samples like urine, serum, and dried blood spots. mdpi.comnih.govnih.gov These methods offer high sensitivity and selectivity, enabling the detection of pterins at very low concentrations. nih.govresearchgate.net Other techniques like synchronous fluorescence spectroscopy and surface-enhanced Raman spectroscopy (SERS) are also being explored for the rapid and selective determination of this compound and other pterins. researchgate.netspiedigitallibrary.org

TechniqueSample TypeKey AdvantagesReference
LC-MS/MSUrine, Serum, Dried Blood SpotsHigh sensitivity and selectivity, simultaneous quantification of multiple pterins. mdpi.comnih.govnih.gov
Synchronous Fluorescence SpectroscopyUrineSimple, rapid, and sensitive for simultaneous determination of xanthopterin (B1683600) and this compound. researchgate.net
Capillary Electrophoresis with LED-Induced FluorescenceUrineLower detection limits compared to standard UV detectors. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS)SolutionCapable of differentiating between structural isomers like xanthopterin and this compound. spiedigitallibrary.org

Translational Research for Diagnostic and Therapeutic Modalities Based on this compound Modulation

The altered levels of this compound in various disease states have positioned it as a potential biomarker for diagnosis and prognosis. hmdb.cafoodb.caresearchgate.net Urinary this compound levels have been investigated as a marker for oxidative stress and have shown associations with conditions like Duchenne muscular dystrophy and heart failure. nih.govinstitut-myologie.org In patients with decompensated heart failure, higher urinary this compound concentrations were found to be an independent predictor of adverse outcomes, including cardiovascular death and readmissions. nih.gov Similarly, elevated urinary this compound has been observed in patients with Duchenne muscular dystrophy, suggesting hyperactivity of the enzyme xanthine (B1682287) oxidase. institut-myologie.orgnih.gov

Q & A

What established methods are used to synthesize Isoxanthopterin, and how can purity be optimized for experimental reproducibility?

This compound (C₆H₅N₅O₂, MW 179.1 g/mol) is typically synthesized via multi-step organic reactions, such as condensation of pteridine derivatives with specific precursors. Key steps include:

  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥95% purity .
  • Characterization : Nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and UV-Vis spectroscopy to assess photophysical properties .
  • Documentation : Detailed protocols must be provided in supplementary materials, including solvent ratios, temperature controls, and catalyst concentrations to ensure reproducibility .

What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

Advanced characterization requires a combination of techniques:

  • Structural Analysis : X-ray crystallography for 3D atomic resolution (if single crystals are obtainable) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups .
  • Purity Assessment : High-resolution MS coupled with thin-layer chromatography (TLC) to detect impurities.
  • Stability Testing : Thermogravimetric analysis (TGA) to evaluate thermal decomposition and dynamic light scattering (DLS) for solubility profiles in aqueous/organic solvents.
    Note: Cross-validate results with independent labs to address instrumentation variability .

How should researchers design experiments to investigate this compound’s biological interactions while controlling confounding variables?

Use the PICOT framework to structure hypotheses:

  • Population (P) : Define model organisms (e.g., Drosophila melanogaster for pigment studies).
  • Intervention (I) : Administer this compound at varying concentrations (e.g., 0.1–10 µM).
  • Comparison (C) : Include controls with structurally similar pteridines (e.g., xanthopterin) to isolate bioactivity.
  • Outcome (O) : Quantify outcomes like fluorescence intensity or enzyme inhibition rates.
  • Time (T) : Specify exposure duration (e.g., 24–72 hours) .
    Experimental Rigor: Randomize treatment groups, blind data analysis, and report environmental conditions (pH, temperature) to mitigate bias .

What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Common discrepancies arise from:

  • Purity Variability : Validate compound purity via independent labs using standardized protocols .
  • Assay Conditions : Compare buffer compositions (e.g., phosphate vs. Tris buffers) and incubation times.
  • Statistical Approaches : Apply meta-analysis to aggregate data from multiple studies, using tools like RevMan or R’s metafor package. Address heterogeneity via subgroup analysis (e.g., cell type-specific effects) .
    Recommendation: Publish negative results and raw datasets in repositories like Zenodo to enhance transparency .

How can computational modeling enhance the study of this compound’s photophysical properties?

  • Density Functional Theory (DFT) : Predict electronic transitions and excited-state behavior. Compare computed UV-Vis spectra with experimental data to validate models .
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility limitations observed in vitro.
  • Tools : Use Gaussian 16 for DFT or GROMACS for MD, with parameters optimized for pteridine derivatives .

What ethical and safety protocols are critical when handling this compound in laboratory settings?

  • Safety Data : Refer to SDS guidelines (OSHA HCS): Use gloves, lab coats, and fume hoods to minimize inhalation/contact .
  • Ethical Compliance : For in vivo studies, obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines for reporting .

How should researchers present this compound data in publications to meet journal standards?

  • Tables : Include purity percentages, spectroscopic peaks (e.g., NMR chemical shifts), and bioactivity IC₅₀ values. Use three horizontal lines to separate headers and data .
  • Figures : High-resolution images of crystal structures or fluorescence spectra with error bars for replicates.
  • Reproducibility : Provide step-by-step protocols in supplementary materials, citing Beilstein Journal guidelines .

What gaps exist in current this compound research, and how can they be addressed methodologically?

  • Knowledge Gaps : Mechanisms of cellular uptake and metabolic pathways remain understudied.
  • Innovative Approaches :
    • Use CRISPR-Cas9 gene editing in model organisms to knockout pteridine transporters.
    • Apply single-molecule fluorescence microscopy to track this compound localization in real time .
    • Collaborate with computational chemists to design this compound derivatives with enhanced stability .

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